

Application Notes and Protocols: CSRM617 in 3D Organoid Models of Prostate Cancer

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Compound of Interest		
Compound Name:	CSRM617	
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Introduction

Prostate cancer (PCa) remains a significant global health challenge, with a pressing need for advanced preclinical models that can accurately predict clinical outcomes. Three-dimensional (3D) organoid cultures have emerged as a superior in vitro platform, recapitulating the complex architecture and heterogeneity of patient tumors more faithfully than traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of CSRM617, a novel small molecule inhibitor of the transcription factor ONECUT2 (OC2), in 3D organoid models of prostate cancer.

ONECUT2 is a critical regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and is implicated in the progression to lethal disease.[1] **CSRM617** has been identified as a direct inhibitor of OC2, demonstrating efficacy in reducing tumor growth and metastasis in preclinical mouse models.[2][3] These application notes describe the methodology for assessing the therapeutic potential of **CSRM617** in patient-derived or cell-line-derived prostate cancer organoids.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of **CSRM617** on prostate cancer organoids, based on expected outcomes from 2D cell line studies. This data should be generated following the protocols outlined below.

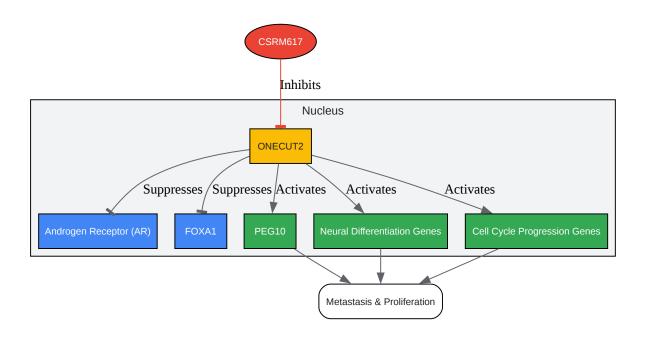


Parameter	Metric	Vehicle Control	CSRM617 (1 μM)	CSRM617 (5 μM)	CSRM617 (10 μM)
Organoid Viability	% of Control (CellTiter- Glo® 3D)	100%	85%	55%	30%
Organoid Size	Average Diameter (μm)	250 μm	210 μm	150 μm	90 μm
Apoptosis	% Caspase- 3/7 Positive Cells	5%	20%	45%	70%
Gene Expression	Relative PEG10 mRNA Levels	1.0	0.6	0.3	0.1

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of ONECUT2 in prostate cancer and the inhibitory action of **CSRM617**.





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CSRM617 inhibits ONECUT2, a key regulator of prostate cancer progression.

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer Organoids

This protocol is adapted from established methods for generating organoids from patient tissue or cell lines.

Materials:

- Prostate cancer tissue or cell line (e.g., 22Rv1)
- Advanced DMEM/F12
- Matrigel® Matrix
- Prostate Cancer Organoid Growth Medium (see formulation below)



- Collagenase Type II
- Dispase
- TrypLE™ Express
- ROCK inhibitor (Y-27632)
- 6-well and 96-well culture plates

Prostate Cancer Organoid Growth Medium Formulation:

- Advanced DMEM/F12
- 1x B27 Supplement
- 1x N2 Supplement
- 1.25 mM N-Acetylcysteine
- 10 mM HEPES
- 100 ng/mL Noggin
- 50 ng/mL EGF
- 10 ng/mL FGF10
- 5 μM A83-01
- 10 μM Y-27632 (for the first 7 days of culture)
- 10 nM Dihydrotestosterone (DHT)

Procedure:

- Tissue Digestion (for patient tissue):
 - Mince fresh prostate cancer tissue into small pieces (<1 mm³).



- Digest the tissue in a solution of Collagenase Type II and Dispase in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.
- Neutralize the enzymes with excess Advanced DMEM/F12 and pass the cell suspension through a 70 μm cell strainer.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet.
- · Cell Seeding:
 - Resuspend the single cells or cell line cells in ice-cold Matrigel® at a density of 1,000-5,000 cells per 50 μL of Matrigel®.
 - $\circ\,$ Plate 50 μL droplets of the cell-Matrigel® suspension into the center of pre-warmed 24-well plate wells.
 - Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
 - Carefully add 500 μL of Prostate Cancer Organoid Growth Medium to each well.
- · Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a 5% CO2 incubator.
 - Replace the growth medium every 2-3 days.
 - Organoids should be ready for experiments within 7-14 days.

Protocol 2: CSRM617 Treatment and Viability Assessment

Materials:

- Established prostate cancer organoids in a 96-well plate
- CSRM617 (stock solution in DMSO)
- Prostate Cancer Organoid Growth Medium



CellTiter-Glo® 3D Cell Viability Assay

Procedure:

- Drug Preparation:
 - \circ Prepare a serial dilution of **CSRM617** in Prostate Cancer Organoid Growth Medium to achieve the desired final concentrations (e.g., 0.1 μ M to 20 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest **CSRM617** dose.
- Organoid Treatment:
 - Carefully remove the existing medium from the organoid cultures.
 - Add 100 μL of the prepared CSRM617 dilutions or vehicle control to each well.
 - Incubate for the desired treatment period (e.g., 72 hours).
- Viability Assessment (CellTiter-Glo® 3D):
 - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® 3D reagent to each well.
 - Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
 - Normalize the data to the vehicle control to determine the percentage of viability.

Protocol 3: High-Content Imaging and Analysis of Organoids

Materials:



- Treated prostate cancer organoids in a 96-well imaging plate
- Hoechst 33342
- Propidium Iodide (PI)
- CellEvent[™] Caspase-3/7 Green Detection Reagent
- · High-content imaging system

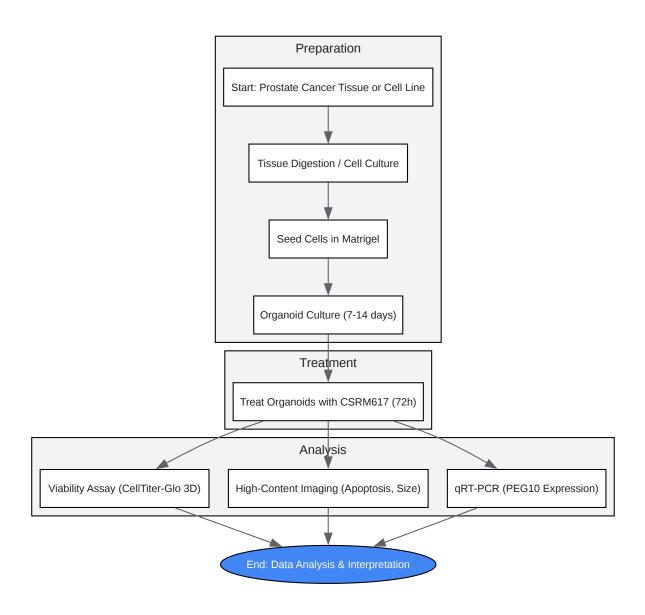
Procedure:

- Staining:
 - Add Hoechst 33342 (for nuclear staining), PI (for dead cells), and CellEvent™ Caspase-3/7 Green (for apoptotic cells) to the organoid culture medium at the recommended concentrations.
 - Incubate for 1-2 hours at 37°C.
- · Imaging:
 - Acquire images using a high-content imaging system. Capture multiple z-stacks to visualize the entire 3D structure of the organoids.
- Image Analysis:
 - Use image analysis software to segment and identify individual organoids and cells.
 - Quantify parameters such as organoid size, number, and the intensity of the fluorescent stains to determine the percentage of live, dead, and apoptotic cells.

Experimental Workflow

The following diagram outlines the experimental workflow for testing **CSRM617** in prostate cancer organoids.





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Workflow for **CSRM617** testing in prostate cancer organoids.

Conclusion



The use of 3D organoid models provides a powerful platform for the preclinical evaluation of novel therapeutic agents like **CSRM617**. These detailed protocols offer a framework for researchers to investigate the efficacy of ONECUT2 inhibition in a more clinically relevant setting. The ability to derive organoids directly from patients opens the door for future personalized medicine approaches, where the sensitivity of a patient's tumor to **CSRM617** could be assessed ex vivo to guide treatment decisions. Further studies utilizing these models will be crucial in advancing our understanding of **CSRM617**'s therapeutic potential in prostate cancer.

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